molecular formula C20H21N3O4S B2927355 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide CAS No. 1172811-16-3

3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide

Cat. No.: B2927355
CAS No.: 1172811-16-3
M. Wt: 399.47
InChI Key: JMDKWXUMTYYPDV-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a sophisticated synthetic compound designed for research use in oncology and molecular biology. Its structure, featuring a 1,3,4-oxadiazole core linked to a benzenesulfonyl-propanamide chain, is engineered for targeted biological interactions. This compound is of significant interest in cancer research due to its potential mechanism of action. It is hypothesized to function as a DNAJA1 inhibitor. DNAJA1 is a specific member of the HSP40 family of J-domain proteins that plays a crucial role in stabilizing oncogenic "conformational mutant p53" (mutp53) in many cancers. By binding to DNAJA1, this class of compounds can promote the degradation of mutp53, thereby suppressing the gain-of-function oncogenic activities that drive tumor progression, invasion, and metastasis (PMC9622836). Research into such inhibitors represents a novel strategy to target cancers addicted to mutp53, offering a potential pathway to inhibit cancer cell migration and filopodia formation without affecting wild-type p53 or DNA-contact mutants. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements in DNAJA1 and mutp53-targeted therapies.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-8-9-16(12-15(14)2)13-19-22-23-20(27-19)21-18(24)10-11-28(25,26)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDKWXUMTYYPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using benzenesulfonyl chloride in the presence of a base.

    Formation of the Propanamide Moiety: The final step involves the amidation of the sulfonylated oxadiazole with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include reduced oxadiazole derivatives or sulfonamides.

    Substitution: Products may include substituted benzenesulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s analogs vary in substituents on the oxadiazole and aromatic rings, significantly altering melting points, solubility, and molecular weights. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
3-(Benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide C₂₃H₂₄N₄O₄S (inferred) ~476 (inferred) ~120-150 (inferred) 3,4-Dimethylphenyl, benzenesulfonyl N/A
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.43 135–136 4-Methylphenyl, thiazolyl
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methylthiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.43 158–159 3-Nitrophenyl (electron-withdrawing)
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-oxadiazol-2-yl)sulfanyl]-propanamide (7g) C₂₄H₂₇ClN₄O₄S₂ 535.06 78–80 4-Chlorophenylsulfonyl, piperidinyl
N-(2,4-Dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-oxadiazol-2-yl]sulfanyl}methyl)propanamide C₂₃H₂₃N₅O₃S 449.53 Not reported 2-Methylphenyl, 2,4-dimethylphenyl
  • Melting Points : Electron-withdrawing groups (e.g., nitro in 8h) increase melting points (158–159°C) compared to electron-donating groups (e.g., methyl in 8d: 135–136°C) due to enhanced intermolecular interactions . The target compound’s 3,4-dimethylphenyl group may lower its melting point (~120–150°C) relative to nitro-substituted analogs.
  • Molecular Weight : Bulky substituents (e.g., piperidinyl in 7g) increase molecular weight (535 g/mol), whereas simpler aryl groups (e.g., thiazolyl in 8d) reduce it (362 g/mol). The target compound’s inferred weight (~476 g/mol) aligns with mid-sized analogs .

Spectral Data Trends

  • IR Spectroscopy : Sulfonyl (S=O) stretches appear at ~1150–1350 cm⁻¹ in benzenesulfonyl-containing compounds , while oxadiazole C=N stretches are observed at ~1600–1650 cm⁻¹ .
  • NMR : The benzenesulfonyl group’s aromatic protons resonate at δ 7.5–8.0 ppm (¹H-NMR), while methyl groups on the 3,4-dimethylphenyl moiety appear as singlets at δ 2.2–2.5 ppm .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Benzenesulfonyl group, which is known for its role in enhancing solubility and biological activity.
  • 1,3,4-Oxadiazole ring, which is often associated with antimicrobial and anticancer properties.
  • Propanamide backbone that contributes to the compound's stability and reactivity.

Molecular Formula

The molecular formula of this compound is C19H22N4O3SC_{19}H_{22}N_4O_3S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Antimicrobial Properties

Several studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For example:

  • A study reported that similar oxadiazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that compounds similar to 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide possess anticancer properties:

  • In vitro studies indicated that these compounds inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antibacterial Efficacy

A specific investigation assessed the antibacterial efficacy of a related oxadiazole compound. The results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, showcasing the potential of this class of compounds in developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cytotoxic effects, a related compound demonstrated an IC50 value of 15 µM against MCF-7 cells. This suggests promising potential for further development into chemotherapeutic agents .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
3-(benzenesulfonyl)-N-{5-(3,4-dimethylphenyl)methyl}-1,3,4-oxadiazol-2-yl}propanamideAntimicrobial32 µg/mL
Similar Oxadiazole DerivativeAnticancer15 µM
Another Oxadiazole CompoundAntibacterial64 µg/mL

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